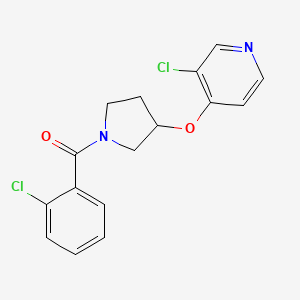

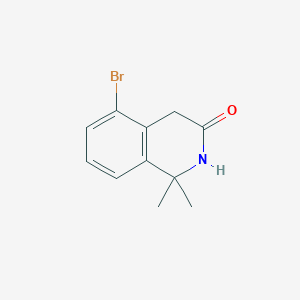

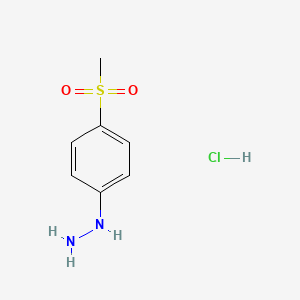

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrrolidine derivatives and has been found to have interesting biological properties. In

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Agents

Synthesis and Molecular Docking Studies

This compound and its derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. For example, compounds incorporating oxazole, pyrazoline, and pyridine, similar in structure to the mentioned compound, exhibited promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

Molecular Structure and Antimicrobial Activity

Another study focused on the molecular structure and antimicrobial activity of similar compounds, exploring their spectroscopic and quantum chemical properties (Sivakumar et al., 2021).

Crystal and Molecular Structure Analysis

- Crystal Structure Investigation: Research has been conducted on the crystal and molecular structure of related compounds, providing insights into their molecular configuration and potential applications in material science and pharmaceuticals (Lakshminarayana et al., 2009).

Process Development in Pharmaceutical Manufacturing

- Synthesis for Pharmaceutical Intermediates: The compound has been utilized in the synthesis of pharmaceutical intermediates. For instance, it served as an intermediate in the manufacture of NK1-II inhibitor LY686017, showcasing its importance in drug development processes (Kopach et al., 2010).

Molecular Docking and Hirshfeld Surface Analysis

- Docking Analysis for Anticancer Targets: Studies involving molecular docking and Hirshfeld surface analysis have been conducted on similar compounds, particularly focusing on their interactions with anticancer targets (Lakshminarayana et al., 2018).

Wirkmechanismus

Target of Action

The primary target of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can potentially influence various biological processes, including tissue repair, fibrosis, and tumor progression .

Pharmacokinetics

For instance, the compound has been found to be soluble in DMSO and water , which could facilitate its absorption and distribution in the body.

Result of Action

The inhibition of LOXL2 by (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can lead to a decrease in extracellular matrix stiffness . This could potentially alleviate symptoms in conditions characterized by excessive tissue stiffness, such as fibrotic diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of this compound. For instance, the compound’s stability and efficacy could be affected by storage conditions

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCHVWFBXCHKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)

![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)